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Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105 Get Quote

Executive Summary
2-Chloro-3-formylbenzoic acid is a specialized pharmaceutical intermediate, primarily utilized

in the synthesis of heterocycles (e.g., isoindolinones) and angiotensin II receptor antagonists.

Unlike common commodity chemicals, its physical properties—specifically its melting point—

are heavily influenced by its tendency to exist in dynamic equilibrium between an open-chain

aldehyde and a cyclic lactol (pseudo-acid) form.

This guide provides the critical parameters for identification, the structural causality behind its

thermal behavior, and a validated protocol for determining its specific melting point in a

research setting.
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Property Specification

IUPAC Name 2-Chloro-3-formylbenzoic acid

CAS Number 1289106-07-5

Molecular Formula C₈H₅ClO₃

Molecular Weight 184.58 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

sparingly soluble in water.[1]

The Lactol-Aldehyde Tautomerism
Crucial to understanding the melting point of this compound is the ring-chain tautomerism.

Similar to 2-formylbenzoic acid (phthalaldehydic acid), the proximity of the carboxylic acid and

the aldehyde group allows for cyclization.

Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH).

Cyclic Form (Lactol): 3-hydroxy-4-chlorophthalide.

The presence of the Chlorine atom at the 2-position (ortho to both functional groups) exerts

significant steric strain, often favoring the cyclic lactol form in the solid state to relieve dipole

repulsion. This tautomerism leads to melting point variations based on the crystallization

solvent and drying conditions.
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Figure 1: Ring-chain tautomerism influencing the thermal properties of 2-Chloro-3-
formylbenzoic acid.

Melting Point Characterization
Target Range:110°C – 150°C (Decomposition likely) Note: Due to the niche nature of this

isomer (CAS 1289106-07-5), specific literature values vary by batch purity. The values below

are derived from structural analogs to establish the expected window.

Comparative Thermal Data (Analogs)
Compound Structure Melting Point (°C) Relevance

2-Formylbenzoic acid Parent (No Cl) 97–99°C [1]
Baseline for lactol

structure.

2-Chlorobenzoic acid Analog (No CHO) 138–140°C [2]
Shows effect of 2-Cl

packing.

2-Chloro-3-

methylbenzoic acid
Precursor ~160°C [3]

Methyl vs Formyl

variance.

Interpretation: The introduction of the 2-Chloro substituent generally raises the melting point

relative to the non-chlorinated parent (2-formylbenzoic acid) due to increased molecular weight

and halogen bonding capabilities. However, the potential for lactol formation can lower the

lattice energy compared to the pure acid analog (2-chlorobenzoic acid). Expect a melting

transition between 110°C and 140°C, often accompanied by decomposition (decarboxylation or

dehydration).

Experimental Protocols
Protocol A: Melting Point Determination (Capillary
Method)
Use this method for routine purity checks.
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Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvates

severely depress MP).

Loading: Pack 2-3 mm of sample into a glass capillary.

Ramp:

Fast Ramp: 10°C/min to 100°C.

Slow Ramp: 1°C/min from 100°C until melt.

Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point

(complete melt).

Warning: If bubbling occurs, the sample is dehydrating (lactol

phthalide) or decarboxylating.

Protocol B: Differential Scanning Calorimetry (DSC)
Use this method for definitive characterization in drug development.

Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

Pan: Hermetically sealed aluminum pan (to contain volatiles/dehydration water).

Purge: Nitrogen at 50 mL/min.

Method: Equilibrate at 25°C

Ramp 10°C/min to 250°C.

Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm

(decomposition).

Protocol C: Synthesis & Purification Workflow
To ensure the melting point measured is accurate, the compound must be synthesized and

purified correctly to remove the 2-chloro-3-methylbenzoic acid precursor.
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Figure 2: Synthesis and purification pathway to isolate high-purity material for thermal analysis.

Quality Control & Troubleshooting
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Observation Diagnosis Corrective Action

MP < 100°C
Solvent entrapment or high

lactol content.

Dry sample at 45°C under high

vacuum ( < 10 mbar).

Broad Range (> 5°C)
Impurity (likely 3-methyl

precursor).

Recrystallize from Ethyl

Acetate/Hexane (1:3).

Double Peak in DSC
Polymorphs or Tautomer

separation.

Confirm structure via NMR

(DMSO-d6). Look for Aldehyde

-CHO (10.2 ppm) vs Lactol -

CH (6.8 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Characterization & Handling of 2-
Chloro-3-formylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432105#melting-point-of-2-chloro-3-formylbenzoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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